Isochroman-4-amine

Lipase Inhibition Enzyme Assay Obesity Research

Secure Isochroman-4-amine to ensure assay reproducibility in lipase inhibition (IC50 20.7 μM), antibacterial (MIC 32 μg/mL), and tubulin polymerization studies. This core scaffold, essential for synthesizing CNS-targeting analogs per US 11,077,090, cannot be substituted with generic chroman or tetralin amines. Procure racemic or enantiopure (R/S) forms for SAR campaigns.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 147663-00-1
Cat. No. B116595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsochroman-4-amine
CAS147663-00-1
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CO1)N
InChIInChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2
InChIKeyBDYWBOBBXXDXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isochroman-4-amine (CAS 147663-00-1): Core Scaffold Properties and Commercial Availability


Isochroman-4-amine (3,4-dihydro-1H-isochromen-4-amine) is a heterocyclic primary amine featuring a fused benzene and tetrahydropyran ring system with the amine group at the 4-position. The compound is commercially available in both racemic and enantiopure (R)- and (S)- forms, typically at 95–97% purity, and is supplied as a pale-yellow to yellow-brown sticky oil to semi-solid . It serves as a versatile building block in medicinal chemistry and organic synthesis, with documented inhibitory activity against porcine pancreatic lipase and potential applications in CNS and oncology research [1].

Why Isochroman-4-amine Cannot Be Replaced by Generic Analogs Without Compromising Biological or Synthetic Utility


Isochroman-4-amine belongs to a broader class of bicyclic amines that includes chroman-4-amines, tetralin-4-amines, and isochroman-1-amines. However, even minor alterations in the heterocyclic framework or amine position lead to substantial differences in target engagement and pharmacological profile. For instance, replacing the isochroman oxygen with carbon (tetralin) or relocating the amine to the 1-position drastically alters antiulcer activity and receptor binding profiles [1]. Consequently, direct substitution with a generic analog is likely to yield divergent or null results in assays designed around the isochroman-4-amine scaffold, making compound-specific procurement essential for reproducible science.

Quantitative Differentiation of Isochroman-4-amine Versus Structurally Related Amines


Porcine Pancreatic Lipase Inhibition: Isochroman-4-amine Exhibits Measurable but Modest Potency Relative to Known Inhibitors

Isochroman-4-amine demonstrates direct inhibition of porcine pancreatic lipase with an IC₅₀ of 20,700 nM, as recorded in ChEMBL and BindingDB [1]. While this value is substantially higher (weaker) than the IC₅₀ of the clinically used lipase inhibitor orlistat (IC₅₀ ~0.6 nM in similar assays ), the data confirm a measurable, albeit moderate, affinity for the enzyme's catalytic triad. This establishes the isochroman-4-amine scaffold as a validated starting point for lipase-targeted drug discovery, distinct from simple chroman or tetralin amines which lack documented lipase inhibitory activity.

Lipase Inhibition Enzyme Assay Obesity Research

Antimicrobial Activity: Isochroman-4-amine Hydrochloride Shows Moderate Antibacterial Effect Against E. coli

The hydrochloride salt of isochroman-4-amine demonstrates antimicrobial activity against Escherichia coli with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL . In the context of antibacterial screening, MIC values between 10–100 µg/mL are typically classified as moderate activity. In contrast, the widely used fluoroquinolone antibiotic ciprofloxacin exhibits MIC values of 0.008–0.03 µg/mL against E. coli [1]. While isochroman-4-amine is not a potent antibiotic, this quantitative activity differentiates it from many unsubstituted heterocyclic amines that show no antimicrobial effect, and it provides a reference point for structure-activity relationship (SAR) studies exploring isochroman derivatives as novel antimicrobial leads.

Antimicrobial Antibacterial MIC

Central Nervous System (CNS) Drug Development: Isochroman-4-amine Core is Privileged in Patent Literature for Neurological Indications

US Patent 11,077,090 explicitly claims isochroman-4-amines as a core scaffold for treating a broad range of neurological and psychiatric diseases, including depression, schizophrenia, anxiety disorders, and neuropsychiatric symptoms of Alzheimer's and Parkinson's diseases [1]. The patent discloses specific substituted isochroman-4-amine derivatives with demonstrated in vivo efficacy in animal models of CNS disorders, although quantitative comparative data for the unsubstituted isochroman-4-amine parent compound are not provided. This strong patent protection and focused therapeutic indication differentiate the isochroman-4-amine scaffold from close analogs like chroman-4-amines, which are not the subject of analogous CNS-focused patent filings. The patent landscape signals a higher level of industrial validation and a more defined therapeutic vector.

CNS Drug Discovery Neurological Disorders Patent Analysis

Antiproliferative Activity: Isochroman-4-amine Derivatives Exhibit Nanomolar Potency via Tubulin Polymerization Inhibition

Derivatives of (R)-isochroman-4-amine, specifically 4-arylisochromenes, have been reported to inhibit tubulin polymerization and exhibit antiproliferative activity with IC₅₀ values in the nanomolar range against multiple cancer cell lines . While the exact IC₅₀ values for the parent isochroman-4-amine are not specified in the publicly available excerpts, the class-level inference is strong: the isochroman-4-amine scaffold can be elaborated into potent anticancer agents. This contrasts with simpler chroman-4-amines, where similar tubulin-directed activity is less frequently documented. The nanomolar potency of elaborated derivatives establishes the isochroman-4-amine core as a high-value starting point for oncology-focused medicinal chemistry.

Anticancer Tubulin Polymerization Cytotoxicity

Recommended Research and Industrial Use Cases for Isochroman-4-amine Based on Verified Evidence


Lipase Inhibitor Screening and Obesity Drug Discovery

Researchers can use isochroman-4-amine as a moderate-affinity reference compound (IC₅₀ = 20,700 nM) in porcine pancreatic lipase inhibition assays to benchmark novel synthetic lipase inhibitors. Its known mechanism—binding to the catalytic triad and blocking fatty acid ester hydrolysis —makes it suitable as a tool compound for studying lipase active-site interactions and for initiating structure-activity relationship (SAR) campaigns aimed at improving potency toward the sub-micromolar range observed for clinical candidates. [1]

Antimicrobial Scaffold Optimization

Given its moderate antibacterial activity against Escherichia coli (MIC = 32 µg/mL) , isochroman-4-amine hydrochloride serves as a starting scaffold for medicinal chemistry efforts to develop novel antibiotics. The established baseline MIC allows for quantitative assessment of potency improvements following structural modifications. This is particularly valuable in academic and industrial settings where new classes of antibacterials are needed to combat resistance.

CNS Drug Discovery: Neurological Disorder Lead Generation

The isochroman-4-amine core is a validated starting point for CNS drug discovery, as evidenced by its explicit inclusion in US Patent 11,077,090 for treating depression, schizophrenia, anxiety, and neuropsychiatric symptoms in Alzheimer's and Parkinson's diseases [2]. Procurement of isochroman-4-amine and its enantiopure forms is justified for synthesizing and screening novel analogs aimed at improving the selectivity and potency profiles required for neurological indications.

Anticancer Lead Identification via Tubulin Polymerization Inhibition

Isochroman-4-amine derivatives, particularly 4-arylisochromenes, have demonstrated nanomolar antiproliferative activity through tubulin polymerization inhibition . The parent isochroman-4-amine can be employed as a key synthetic intermediate for generating libraries of such derivatives, enabling high-throughput screening for novel microtubule-targeting agents in oncology research.

Quote Request

Request a Quote for Isochroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.